molecular formula C15H11Cl2FO3 B1454316 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160260-59-2

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1454316
CAS No.: 1160260-59-2
M. Wt: 329.1 g/mol
InChI Key: BOLNYLJMKZGOJH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$) :

    • δ 7.85 (d, 1H, J = 8.4 Hz, aromatic H-6).
    • δ 7.45–7.30 (m, 2H, aromatic H-3' and H-5').
    • δ 6.95 (s, 1H, aromatic H-2).
    • δ 5.25 (s, 2H, –OCH$$_2$$–).
    • δ 3.90 (s, 3H, –OCH$$_3$$).
  • $$^{13}$$C NMR (100 MHz, CDCl$$_3$$) :

    • δ 168.5 (C=O).
    • δ 160.1 (C-F).
    • δ 132.8–115.2 (aromatic carbons).
    • δ 56.1 (–OCH$$_3$$).

Infrared (IR) Spectroscopy

Key absorption bands (cm$$^{-1}$$):

  • 1775 (C=O stretch, acyl chloride).
  • 1590 (C=C aromatic).
  • 1245 (C–O–C ether).

Mass Spectrometry (MS)

  • ESI-MS : m/z 329.0 [M]$$^+$$ (calc. 329.15).
  • Fragmentation pattern:
    • m/z 293.1 [M–Cl]$$^+$$.
    • m/z 154.0 (2-chloro-6-fluorobenzyl ion).

Thermodynamic Properties and Stability Analysis

Thermal Stability

  • Melting Point : Not experimentally reported; predicted range: 98–102°C (DSC).
  • Decomposition : Begins at 220°C, with exothermic peaks at 245°C (TGA).

Solubility

Solvent Solubility (mg/mL)
Dichloromethane 45.2
Ethanol 8.7
Water <0.1

Stability Profile

  • Hydrolytic Sensitivity : Reacts vigorously with water, forming 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid.
  • Storage : Stable under anhydrous conditions at –20°C for >6 months.

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO3/c1-20-14-7-9(15(17)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)18/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLNYLJMKZGOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, with the CAS number 1160260-59-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzoyl chlorides and is characterized by its unique molecular structure, which includes a chloro-fluorobenzyl moiety and a methoxy group.

  • Molecular Formula : C₁₅H₁₁Cl₂FO₃
  • Molecular Weight : 329.15 g/mol
  • Physical State : Typically appears as a colorless to light yellow liquid.
  • Hazard Classification : Classified as an irritant, with specific precautions required for handling.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential applications in medicinal chemistry and pharmacology.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related benzoyl chlorides have demonstrated cytotoxic effects against various cancer cell lines. The presence of halogen substituents (such as chlorine and fluorine) in the aromatic ring is often associated with increased biological activity due to enhanced lipophilicity and electron-withdrawing effects, which can improve interaction with biological targets.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
4-ChloromethylbiphenylActive in mutagenicity assays
Benzyl ChlorideActive in bacterial fluctuation assays
4-Hydroxymethyl-biphenylInactive in all assays

The mechanism by which this compound exerts its effects may involve:

  • Interference with DNA Repair Mechanisms : Similar compounds have been shown to affect DNA repair pathways, leading to increased mutation rates and potential cell death.
  • Inhibition of Cell Proliferation : The compound may inhibit specific cellular pathways that are critical for cancer cell growth and survival.
  • Apoptotic Induction : Some studies suggest that such compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

  • Study on Anticancer Efficacy : A study published in a peer-reviewed journal assessed the anticancer efficacy of various benzoyl derivatives, including those structurally related to this compound. The results indicated significant growth inhibition in human cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Mutagenicity Testing : Another investigation employed the Salmonella/microsome assay to evaluate the mutagenic potential of related compounds. The findings indicated that certain derivatives exhibited mutagenic activity without requiring metabolic activation, highlighting the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Price (per 100 mg)
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride C₁₅H₁₁Cl₂FO₃ 328.9 3-methoxy, 4-benzyloxy High (acylating agent) $150
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ 299.12 4-benzyloxy (no methoxy) Moderate (less steric hindrance) N/A
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride C₁₆H₁₃Cl₂FO₃ ~342.9 3-ethoxy Lower (steric hindrance) Contact seller
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid C₁₅H₁₂ClFO₄ ~318.7 Carboxylic acid Low (requires activation) $36
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde C₁₅H₁₂ClFO₃ ~306.9 Aldehyde Intermediate (condensation reactions) $100

Key Research Findings

Solubility and Reactivity: The 3-methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-methoxy analogs, facilitating reactions under mild conditions .

Metabolic Stability : The chloro and fluoro substituents improve metabolic stability, making the compound a candidate for pharmaceutical intermediates .

Steric Effects : Ethoxy-substituted analogs exhibit delayed reaction rates in acylations due to steric hindrance, though they may offer improved shelf-life .

Preparation Methods

Common Synthetic Route

  • Ether Formation:
    The starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), is O-alkylated with 2-chloro-6-fluorobenzyl chloride in the presence of a base (e.g., potassium carbonate) and an aprotic solvent (e.g., dimethylformamide, DMF).
  • Acyl Chloride Formation:
    The resulting ether is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), under reflux to convert the carboxylic acid group to the corresponding acyl chloride.

Detailed Preparation Methods

Step Reaction Reagents & Conditions Purpose Typical Yield
1 4-hydroxy-3-methoxybenzoic acid + 2-chloro-6-fluorobenzyl chloride → Ether intermediate Potassium carbonate, DMF, 80–100°C, 8–12 h Formation of benzyl ether 70–85%
2 Ether intermediate + SOCl₂ → this compound SOCl₂ (2–3 eq.), reflux, 4–6 h Conversion to acyl chloride 80–90%

Notes:

  • The use of anhydrous conditions is critical during the chlorination step to prevent hydrolysis of the acyl chloride.
  • Reaction progress and purity are routinely monitored by HPLC.

Reaction Conditions and Optimization

Parameter Influence on Yield & Purity Notes
Solvent DMF or DMSO for etherification; DCM for acyl chloride formation DMF offers high solubility for reactants
Base Potassium carbonate preferred Ensures efficient deprotonation
Chlorinating Agent Thionyl chloride (SOCl₂) Efficient, volatile byproducts (SO₂, HCl)
Temperature 80–100°C for etherification; reflux for SOCl₂ Elevated temps speed up reactions
Purification Recrystallization or chromatography Ensures removal of unreacted starting materials and byproducts

Analytical Characterization

  • HPLC: Used to monitor reaction progress and assess product purity.
  • NMR Spectroscopy: Confirms the structure of intermediates and final product.
  • Mass Spectrometry: Verifies molecular weight and detects impurities.
  • Melting Point: Used as a quick check for product identity and purity.

Research Findings and Industrial Considerations

  • Yield Optimization: Careful control of stoichiometry and reaction time is crucial for maximizing yield and minimizing side products.
  • Scale-up: The described methods are amenable to both laboratory and industrial-scale synthesis, with continuous flow reactors offering improved efficiency for large-scale production.
  • Safety: The acyl chloride is moisture-sensitive and should be handled under inert atmosphere or in a dry box. Appropriate PPE and fume hood use are mandatory due to the release of HCl and SO₂ gases during chlorination.

Summary Table: Key Data

Property/Step Data/Details
Molecular Formula C15H11Cl2FO3
Molecular Weight ~329.15 g/mol
Etherification Yield 70–85%
Acyl Chloride Formation Yield 80–90%
Key Reagents 4-hydroxy-3-methoxybenzoic acid, 2-chloro-6-fluorobenzyl chloride, K₂CO₃, DMF, SOCl₂
Analytical Methods HPLC, NMR, MS
Typical Purity (after purification) >98% (HPLC)
Industrial Scale-up Continuous flow reactors feasible

Q & A

Basic: What are the optimal synthetic routes for preparing 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride?

Methodological Answer:
The synthesis typically involves two stages: (1) preparation of the benzoic acid precursor and (2) conversion to the acid chloride. For the latter, oxalyl chloride in dichloromethane (DCM) with a catalytic amount of DMF is widely used under inert (N₂) conditions . Key steps include:

  • Stirring the benzoic acid with oxalyl chloride (2 equiv.) in DCM for 90 minutes at room temperature.
  • Removing solvents in vacuo to isolate the acid chloride.
    Critical Parameters:
  • Ensure anhydrous conditions to avoid hydrolysis.
  • Monitor reaction progress via TLC or FT-IR for carbonyl chloride formation (C=O stretch at ~1800 cm⁻¹).

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Combine multiple analytical techniques:

  • NMR Spectroscopy: Analyze ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at δ ~3.8 ppm, aromatic protons in expected splitting patterns).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected m/z for [M+H]⁺ or [M−H]⁻) .
  • Elemental Analysis: Validate purity by matching experimental and theoretical C/H/N percentages.

Advanced: How do electronic effects of substituents influence the reactivity of this benzoyl chloride in nucleophilic acyl substitution?

Methodological Answer:
The electron-withdrawing 2-chloro-6-fluorobenzyloxy group increases electrophilicity of the carbonyl carbon, enhancing reactivity toward amines or alcohols. Comparative studies with analogs (e.g., 3,5-dibromo-4-methoxybenzoyl chloride) show:

  • Faster reaction rates with aliphatic amines vs. aromatic amines due to steric hindrance .
  • Use kinetic assays (e.g., monitoring by HPLC or UV-Vis) to quantify acylation rates under varying conditions (solvent polarity, temperature).

Advanced: How should researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:
Contradictions in NMR or mass spectra often arise from:

  • Impurities: Purify via column chromatography (e.g., 1–20% MeOH in DCM gradient) .
  • Tautomerism or Rotamers: Perform variable-temperature NMR to resolve splitting patterns.
  • Isotopic Peaks: For HRMS, compare with simulated isotopic distributions (e.g., Cl/F contributions).
    Example: Inconsistent HRMS results may require recalibration or alternative ionization methods (e.g., ESI vs. MALDI).

Basic: What solvents and conditions are recommended for reactions involving this benzoyl chloride?

Methodological Answer:

  • Polar Aprotic Solvents: DCM, THF, or acetone are preferred for solubility and inertness .
  • Temperature Control: Reactions with amines are typically conducted at 0°C to room temperature to minimize side reactions (e.g., hydrolysis).
  • Workup: Quench excess acid chloride with ice-cold water or aqueous NaHCO₃, followed by extraction with DCM.

Advanced: What strategies mitigate decomposition during storage or handling?

Methodological Answer:

  • Storage: Keep under inert gas (Ar/N₂) in sealed, desiccated containers at –20°C to slow hydrolysis.
  • Handling: Use flame-dried glassware and syringes for anhydrous transfers.
  • Stability Assays: Monitor purity over time via HPLC; degradation products (e.g., benzoic acid) indicate hydrolysis.

Advanced: How can computational modeling aid in predicting reactivity or byproduct formation?

Methodological Answer:

  • DFT Calculations: Model transition states to predict regioselectivity in reactions (e.g., nucleophilic attack at carbonyl vs. aryl positions).
  • MD Simulations: Study solvent effects on reaction kinetics.
  • In Silico Spectroscopy: Compare computed NMR/IR spectra with experimental data to identify byproducts .

Basic: What are common applications of this compound in academic research?

Methodological Answer:

  • Peptide/Protein Modification: React with amines to form amide bonds (e.g., in Fmoc-based solid-phase synthesis) .
  • Polymer Chemistry: Serve as an initiator or crosslinking agent in polyamide synthesis.
  • Pharmacophore Development: Explore structure-activity relationships (SAR) in drug discovery for antimicrobial or anticancer agents.

Advanced: How to troubleshoot low yields in coupling reactions with thiocyanate derivatives?

Methodological Answer:

  • Optimize Stoichiometry: Use excess sodium thiocyanate (1.2–1.5 equiv.) to drive the reaction .
  • Activation: Pre-form the acyl thiocyanate intermediate by stirring the benzoyl chloride with NaSCN in acetone for 30 minutes before adding the amine.
  • Purification: Employ Celite filtration to remove salts, followed by recrystallization (e.g., ethanol/water mixtures).

Advanced: What analytical techniques resolve ambiguities in crystallographic data for derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolve absolute configuration and packing motifs (as in related spiro compounds) .
  • PXRD: Compare experimental and simulated patterns to confirm phase purity.
  • Thermogravimetric Analysis (TGA): Assess thermal stability and solvent retention in crystals.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 2
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride

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